24-epi-Pinfaensin
Description
24-epi-Pinfaensin is a flavonoid derivative, part of the phenylpropanoid class of natural products, which are widely studied for their bioactive properties. Flavonoids like these are characterized by a 15-carbon skeleton arranged in a C6–C3–C6 configuration, often modified with hydroxyl, methyl, or glycosyl groups. These modifications influence their solubility, stability, and biological activity .
Properties
Molecular Formula |
C36H56O11 |
|---|---|
Molecular Weight |
664.8 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-9-formyl-1,10,11-trihydroxy-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C36H56O11/c1-18-9-12-36(30(44)47-29-26(42)25(41)24(40)21(16-37)46-29)14-13-33(4)19(27(36)35(18,6)45)7-8-23-31(2)15-20(39)28(43)32(3,17-38)22(31)10-11-34(23,33)5/h7,17-18,20-29,37,39-43,45H,8-16H2,1-6H3/t18-,20-,21-,22-,23-,24-,25+,26-,27-,28+,29+,31+,32-,33-,34-,35-,36+/m1/s1 |
InChI Key |
YZANFWDKMDESHV-ODKSJRHRSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H]([C@]5(C)C=O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C=O)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O |
Synonyms |
24-epi-pinfaensin |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
24-epi-Pinfaensin shares a core flavonoid structure with compounds like Pinobanksin (CAS#548-82-3) and its derivatives (e.g., 3-O-Acetylpinobanksin, CAS#52117-69-8) (). Key differences arise in functional group substitutions:
- Pinobanksin: Lacks acetyl or methyl groups at the C-3 position.
- 3-O-Acetylpinobanksin: Features an acetyl group at C-3, enhancing lipophilicity and membrane permeability.
- 24-epi-Pinfaensin: Likely differs in stereochemistry (epimerization at C-24) compared to non-epimerized analogs, which may alter receptor binding or metabolic stability .
Table 1: Structural and Physicochemical Comparison
Analytical Challenges
EFSA guidelines () emphasize the need for marker compounds to standardize identification in complex mixtures. For 24-epi-Pinfaensin, chromatographic methods (e.g., HPLC-MS) would be required to distinguish it from epimers like 24-Epicastasterone () or stereoisomers of Pinobanksin. Variability in natural product extracts further complicates quantification, necessitating robust QC protocols ().
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